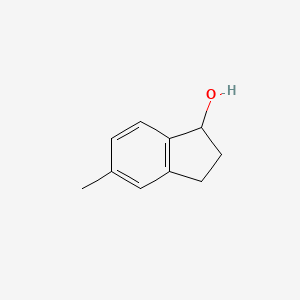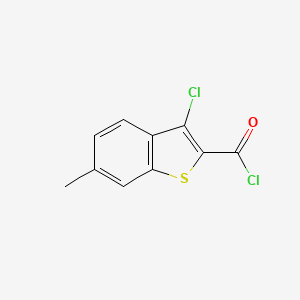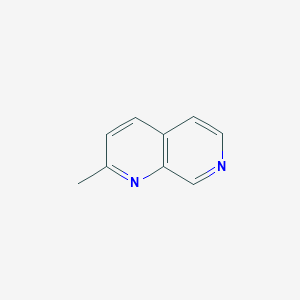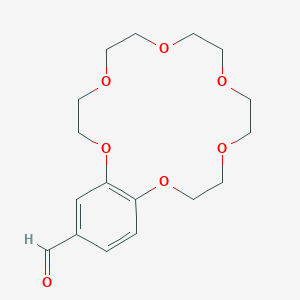![molecular formula C12H13Cl2NO B1355606 4-[(3,4-Dichlorophenyl)carbonyl]piperidine](/img/structure/B1355606.png)
4-[(3,4-Dichlorophenyl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(3,4-Dichlorophenyl)carbonyl]piperidine: is an organic compound that belongs to the class of phenylpiperidines. This compound consists of a piperidine ring bound to a phenyl group substituted with two chlorine atoms at the 3 and 4 positions. It is a significant compound in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions:
Oxidation: 4-[(3,4-Dichlorophenyl)carbonyl]piperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperidine derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects in neurological disorders.
類似化合物との比較
- (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
- (3,4-Dichlorophenyl)(piperidin-4-yl)amine
- (3,4-Dichlorophenyl)(piperidin-4-yl)acetate
Comparison:
- 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is unique due to the presence of a ketone group, which imparts different chemical reactivity compared to its alcohol, amine, and ester analogs.
- The ketone group makes it more susceptible to nucleophilic addition reactions, whereas the alcohol and amine analogs are more prone to oxidation.
- The ester analog, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H13Cl2NO |
|---|---|
分子量 |
258.14 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 |
InChIキー |
PGMYDXDDUCRREF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)

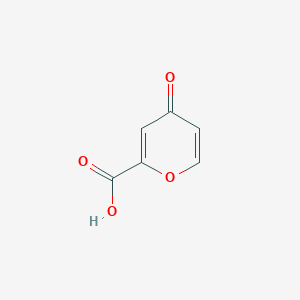

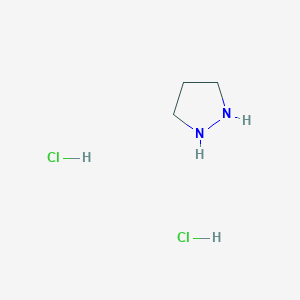

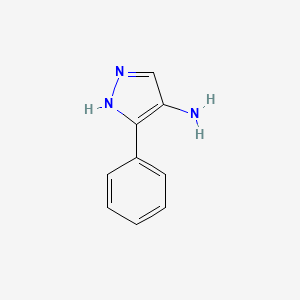
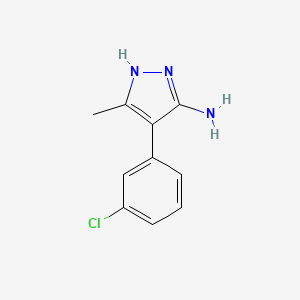
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)
